Terpinyl acetate

Description

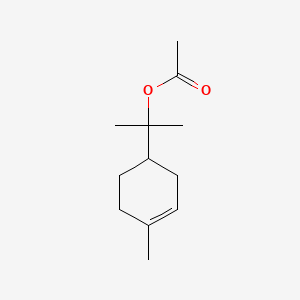

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODOXYLBBXFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026496 | |

| Record name | alpha-Terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpineol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 °C. @ 2.00 mm Hg | |

| Record name | alpha-Terpineol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol) | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.962 | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-26-2, 8007-35-0, 10581-37-0 | |

| Record name | (±)-α-Terpinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpinyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpineol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terpineol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RXE0I9F2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Occurrence of Terpinyl Acetate Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpinyl acetate, a monoterpene ester with the molecular formula C₁₂H₂₀O₂, is a significant component in the flavor and fragrance industries and is gaining increasing attention for its diverse pharmacological activities.[1][2] While often referred to as a single entity, "this compound" is typically a mixture of isomers, primarily alpha-, beta-, and gamma-terpinyl acetate, with the alpha-isomer being the most abundant and well-studied.[3][4][5] This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, and analytical methodologies pertinent to these isomers. We delve into their distribution across various plant species, the biochemical pathways responsible for their formation, and the advanced analytical techniques required for their separation and quantification. Furthermore, this document explores the pharmacological potential of these molecules, offering critical insights for professionals in drug discovery and development.

Introduction: The Chemistry and Significance of this compound Isomers

This compound belongs to the class of p-menthane monoterpenoids. The isomeric variations arise from the position of the double bond in the cyclohexene ring and the stereochemistry of the acetate group. The most commercially and naturally significant isomer is α-terpinyl acetate, celebrated for its pleasant, fresh aroma reminiscent of lavender and bergamot.[3][6] This characteristic scent has led to its extensive use in cosmetics, personal care products, and as a food flavoring agent.[7][8][9] Beyond its sensory properties, α-terpinyl acetate has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, positioning it as a molecule of interest for therapeutic applications.[10][11]

The primary isomers discussed in this guide are:

-

α-Terpinyl acetate: 2-(4-methyl-1-cyclohex-3-enyl)propan-2-yl acetate

-

β-Terpinyl acetate: 1-methyl-4-(propan-2-ylidene)cyclohexyl acetate

-

γ-Terpinyl acetate

Understanding the distinct natural sources and biosynthetic origins of each isomer is paramount for their targeted extraction, synthesis, and application in research and development.

Biosynthesis of this compound in Planta

As secondary plant metabolites, the biosynthesis of this compound isomers originates from the universal terpene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[12] These five-carbon units are synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the direct precursor to C10 monoterpenes.

The key steps leading to this compound are:

-

Cyclization of GPP: A specific terpene synthase enzyme catalyzes the complex cyclization of GPP to form the terpineol alcohol precursors (e.g., α-terpineol). The specific stereochemistry and isomeric form of the resulting alcohol are dictated by the unique folding and active site of the plant's terpene synthase.

-

Esterification: The final step is the acetylation of the terpineol isomer. This reaction is catalyzed by an alcohol acetyltransferase (AAT), which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the terpineol, forming the corresponding this compound isomer.

Caption: Generalized biosynthetic pathway of this compound isomers in plants.

Natural Occurrence and Distribution

This compound is found widely in the plant kingdom, though the concentration and isomeric profile vary significantly between species, cultivars, and even geographical locations.[11][13]

Alpha-Terpinyl Acetate (α-TA)

This is the most prevalent isomer. Essential oils from the following plants are particularly rich sources:

-

Elettaria cardamomum (Cardamom): Considered one of the richest natural sources, the essential oil from cardamom seeds can contain α-terpinyl acetate levels ranging from 29.9% to as high as 61.3%.[14][15] Some commercial extracts are standardized to contain 45-47% of this isomer.[16]

-

Thymus Species: Certain chemotypes of thyme, such as Thymus pulegioides and Thymus pannonicus, have been identified to contain significant quantities of α-terpinyl acetate, sometimes as the dominant component.[11][13]

-

Pinus Species (Pines): Pine needle oil and pine oil are frequently cited as sources of this compound, contributing to their characteristic fresh, coniferous aroma.[1][17][18][19]

-

Other Notable Sources: α-TA is also found in laurel (Laurus nobilis), clary sage (Salvia sclarea), lovage (Levisticum officinale), and cajeput oil.[3][4][20]

Beta-Terpinyl Acetate (β-TA)

Information on the specific abundance of β-terpinyl acetate is less common, as it often co-occurs in smaller quantities with the alpha isomer in the same essential oils. It is a known constituent of oils from cardamom, pine, and cajeput.[2][4] Its presence contributes to the overall aromatic profile of these oils.

Gamma-Terpinyl Acetate (γ-TA)

This isomer is the least common of the three. While it is recognized as a possible component of this compound mixtures, specific plant sources with significant quantities of γ-terpinyl acetate are not well-documented in current literature, highlighting an area for further phytochemical investigation.

Table 1: Quantitative Occurrence of α-Terpinyl Acetate in Select Essential Oils

| Plant Species | Plant Part | α-Terpinyl Acetate Content (%) | Reference(s) |

| Elettaria cardamomum | Seeds | 29.9 - 61.3 | [15] |

| Thymus pulegioides (α-TA chemotype) | Aerial parts | up to 64.2 | [11] |

| Pinus ponderosa | Leaves | 0.2 - 0.3 | [19] |

| Melaleuca alternifolia | Leaves | Typically low or absent | [12][21][22][23] |

Methodologies for Extraction and Analysis

The accurate identification and quantification of this compound isomers from complex natural matrices require robust extraction and analytical protocols.

Extraction from Natural Matrices

-

Steam Distillation: This is the most traditional and widely used method for extracting essential oils, including this compound, from plant material.[9][18] Pressurized steam ruptures the plant's oil glands, releasing the volatile compounds which are then condensed and separated from the water phase.

-

Supercritical CO₂ Extraction: A more modern technique that uses carbon dioxide above its critical temperature and pressure to act as a solvent. This non-thermal method is highly effective at preserving the full aromatic profile and bioactive compounds without the use of organic solvents.[16]

-

Rectification: For isolating a specific compound like α-terpinyl acetate from a complex essential oil, fractional distillation (rectification) is employed. This process separates components based on their boiling points to yield a high-purity natural isolate.[24]

Analytical Protocol: Isomer Separation and Quantification by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound isomers.[6][25]

Objective: To separate, identify, and quantify α-, β-, and γ-terpinyl acetate in an essential oil sample.

Methodology:

-

Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable volatile solvent like hexane or dichloromethane (e.g., 1 mL) to achieve a concentration appropriate for GC-MS analysis.

-

Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer detector.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically effective for separating the isomers.[25]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp at a rate of 3-5 °C/min to 220-240 °C, and hold for 5-10 minutes. This gradual ramp is crucial for resolving closely eluting isomers.[6]

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identification: Compare the obtained mass spectra of the eluting peaks with reference spectra from established libraries (e.g., NIST, Wiley).[26] Confirm identity by comparing retention indices (RI) with literature values. The characteristic mass fragments for this compound often include m/z 136, 121, 93, and 43.[26]

-

Quantification: Calculate the relative percentage of each isomer based on the peak area normalization method. For absolute quantification, a calibration curve using certified reference standards of each isomer is required.

-

Caption: Standard workflow for the GC-MS analysis of this compound isomers.

Pharmacological Activities and Drug Development Potential

The biological activities of this compound, particularly the alpha isomer, are a subject of growing research interest.

-

Antimicrobial Activity: α-terpinyl acetate has demonstrated significant antimicrobial effects, particularly against fungi and dermatophytes, suggesting its potential in developing treatments for mycoses.[11][25][27] Its antibacterial activity is also noted, though it may be more effective against Gram-positive bacteria.[11]

-

Anti-inflammatory and Analgesic Effects: Studies have reported that α-terpinyl acetate possesses anti-inflammatory and analgesic properties, which could be valuable for developing novel pain and inflammation therapies.[10]

-

Neuroprotective Potential: One of the most promising areas of research is its potential role in neurodegenerative diseases. α-Terpinyl acetate has been identified as a multi-target directed ligand for Alzheimer's disease, showing an ability to inhibit acetylcholinesterase (AChE), reduce oxidative stress, and exhibit anti-amyloidogenic properties.[10]

-

Drug Metabolism Interactions: Research indicates that α-terpinyl acetate may act as a competitive inhibitor of human cytochrome P450 2B6 (CYP2B6), an important enzyme in drug metabolism.[8] This highlights the need for further investigation into potential drug-herb interactions for individuals consuming products rich in this compound.

Conclusion

The isomers of this compound, led by the abundant α-terpinyl acetate, are vital natural compounds with established roles in the flavor and fragrance sector and burgeoning potential in pharmaceuticals. Their widespread occurrence, particularly in high concentrations in plants like Elettaria cardamomum, provides accessible natural sources. A thorough understanding of their biosynthesis, distribution, and sophisticated analytical characterization is essential for harnessing their full potential. For drug development professionals, the multi-faceted pharmacological profile of α-terpinyl acetate presents exciting opportunities for developing new therapeutics, especially in the realms of antimicrobial and neuroprotective agents. Future research should focus on elucidating the specific bioactivities of the less-studied beta and gamma isomers and exploring the synergistic effects within their natural essential oil matrices.

References

-

Vertex AI Search. This compound - Essential Oils. 1

-

Foreverest Resources Ltd. α-Terpinyl Acetate. 3

-

CABI Digital Library. GC-MSD analysis of the Melaleuca alternifolia chemical composition. 12

-

Sevik, R., et al. Chemical Composition of Tea Tree (Melaleuca alternifolia) (Maiden & Betche) Cheel Essential Oil and Its Antifungal Effect. Journal of Essential Oil-Bearing Plants. 21

-

ScenTree. Alpha-Terpinyl acetate (CAS N° 80-26-2). 20

-

SciELO Colombia. Chemical composition and biological evaluation of tea tree (Melaleuca alternifolia L.) leaves essential oils. 22

-

THREE HOLISTIC RESEARCH CENTER. Cardamom. 14

-

ResearchGate. Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease | Request PDF. 10

-

Foreverest Resources Ltd. This compound. 7

-

BuyerGuide. α-Terpinyl Acetate, a natural and safe monoterpene ester. 8

-

PMC - NIH. Chemical and Biological Characterization of Melaleuca alternifolia Essential Oil. 23

-

CymitQuimica. CAS 68647-73-4: Essential oils, Melaleuca alternifolia. 28

-

Tradeasia International. This compound: Industrial & Flavor Supplier. 9

-

Frontiers. Essential Oil Profile Diversity in Cardamom Accessions From Southern India. 15

-

MDPI. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. 11

-

hermitageoils.com. This compound Natural Isolate. 24

-

Benchchem. beta-Terpinyl Acetate|High-Purity Reference Standard. 4

-

Sohuum Aroma Pvt. Ltd. Manufacturer of Cardamom CO₂ Oil (1,8-Cineol 20–25%, this compound 45–47%). 16

-

PubMed. Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide. 29

-

PubMed. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. 27

-

ResearchGate. Composition of the essential oils from the leaves of nine Pinus species and the cones of three of Pinus species. 17

-

AG Industries. This compound - Essential Oils. 18

-

Benchchem. This compound CAS number and molecular formula. 6

-

DSM-Firmenich. This compound. 30

-

flora and fauna. GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. 25

-

PMC - PubMed Central. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species. 19

-

Chemical Bull Pvt. Ltd. Beta-terpinyl Acetate | 10198-23-9. 2

-

Google Patents. CN101503354A - Method for preparing this compound. 31

-

GYAN FLAVOURS EXPORT. Terpinyl-Acetate. 13

-

Semantic Scholar. Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease.

-

Advanced Biotech. This compound NATURAL 1279. 32

-

The Good Scents Company. alpha-terpinyl acetate, 80-26-2. 33

-

PubChem. alpha-Terpinyl acetate. 26

-

ResearchGate. This compound isomer structures. 5

-

MDPI. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. 34

-

The Good Scents Company. terpineol acetate, 8007-35-0. 35

-

PubMed. Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. 36

Sources

- 1. This compound [essentialoil.in]

- 2. Beta-terpinyl Acetate | 10198-23-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. foreverest.net [foreverest.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. foreverest.net [foreverest.net]

- 8. foreverest.net [foreverest.net]

- 9. chemtradeasia.com [chemtradeasia.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. gyanflavoursexport.com [gyanflavoursexport.com]

- 14. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 15. frontiersin.org [frontiersin.org]

- 16. Manufacturer of Cardamom CO₂ Oil (1,8-Cineol 20–25%, this compound 45–47%) | JK Botanicals [jairamdass.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound - Essential Oils [agessentialoils.com]

- 19. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ScenTree - Alpha-Terpinyl acetate (CAS N° 80-26-2) [scentree.co]

- 21. tandfonline.com [tandfonline.com]

- 22. scielo.org.co [scielo.org.co]

- 23. Chemical and Biological Characterization of Melaleuca alternifolia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hermitageoils.com [hermitageoils.com]

- 25. floraandfona.org.in [floraandfona.org.in]

- 26. alpha-Terpinyl acetate | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. CAS 68647-73-4: Essential oils, Melaleuca alternifolia [cymitquimica.com]

- 29. Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound [studio.dsm-firmenich.com]

- 31. CN101503354A - Method for preparing this compound - Google Patents [patents.google.com]

- 32. adv-bio.com [adv-bio.com]

- 33. alpha-terpinyl acetate, 80-26-2 [thegoodscentscompany.com]

- 34. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids [mdpi.com]

- 35. terpineol acetate, 8007-35-0 [thegoodscentscompany.com]

- 36. Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Terpinyl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Properties, Synthesis, Analysis, and Applications of a Versatile Monoterpene Ester

Terpinyl acetate, a naturally occurring monoterpene ester, is a significant compound found in a variety of essential oils, including those from pine, cardamom, and cajeput.[1] Predominantly existing as a mixture of isomers with α-terpinyl acetate as the most common, it is characterized by a pleasant sweet, floral, and herbaceous aroma reminiscent of lavender and bergamot.[1][2] This versatile molecule is widely utilized in the fragrance, flavor, and cosmetic industries.[1] Beyond its traditional applications, this compound has garnered substantial interest from the scientific community for its potential pharmacological activities, including antimicrobial and antifungal effects, making it a molecule of interest for researchers and drug development professionals.[1][3][4]

This technical guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis methodologies, analytical protocols for its characterization, and its emerging applications in the fields of research and drug development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with well-defined physicochemical properties.[1][5] It exhibits good solubility in organic solvents like ethanol and ether but has limited solubility in water and glycerol.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | References |

| CAS Number | 80-26-2 (for the isomeric mixture) | [2][6][7] |

| 8007-35-0 (also cited) | [5][8] | |

| Molecular Formula | C₁₂H₂₀O₂ | [2][8][9] |

| Molecular Weight | 196.29 g/mol | [2][7][8] |

| Appearance | Colorless to pale yellow liquid | [5][10] |

| Odor | Sweet, refreshing, herbaceous, with notes of bergamot and lavender | [2][5] |

| Boiling Point | 220 °C | [2] |

| Density | 0.953 g/mL at 25 °C | [2] |

| Refractive Index | 1.465 (n20/D) | [2] |

Synthesis of this compound: A Chemical Pathway

The industrial production of this compound is primarily achieved through two main synthetic routes: the esterification of terpineol and the one-step synthesis from α-pinene.

Esterification of Terpineol

The most common method involves the esterification of terpineol with acetic anhydride.[11][12] This reaction is typically catalyzed by an acid. The choice of catalyst is crucial as it influences the reaction rate and the isomeric composition of the final product.

Diagram of this compound Synthesis via Esterification

Caption: Synthesis of this compound from α-Terpineol.

One-Step Synthesis from α-Pinene

Advancements in catalysis have enabled the one-step synthesis of this compound directly from α-pinene, a major component of turpentine.[13][14] This method often employs solid acid catalysts, such as zeolites or composite catalysts, to promote the reaction between α-pinene and acetic acid.[13][14] While this approach offers a more direct route, optimizing catalyst selectivity to maximize the yield of the desired this compound isomer remains an active area of research.[13]

Analytical Characterization: A Protocol for Purity and Identification

Accurate characterization of this compound is crucial for quality control and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for both qualitative and quantitative analysis of this volatile compound.[4][12]

Experimental Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample.

Materials and Equipment:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms or equivalent)

-

Helium (carrier gas)

-

Sample of this compound

-

Solvent (e.g., hexane or ethanol)

-

Microsyringe

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1% in hexane).

-

-

GC-MS Instrument Setup:

-

Injector Temperature: 250 °C

-

Carrier Gas Flow Rate (Helium): 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase temperature at a rate of 5 °C/min to 240 °C

-

Final hold: Hold at 240 °C for 5 minutes

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-300 amu

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared sample into the GC injector port.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).[8][15][16]

-

The mass spectrum of α-terpinyl acetate typically shows characteristic fragment ions.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of a this compound standard.

-

Applications in Research and Drug Development

The unique biological properties of this compound have opened up new avenues for its application beyond the flavor and fragrance industries.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial and antifungal properties of this compound.[1][3][4] It has shown efficacy against a range of fungi and dermatophytes, suggesting its potential as a lead compound for the development of novel antifungal agents.[3][4] Its activity against bacteria is generally reported to be lower.[3][4] This selective bioactivity is a compelling attribute for targeted therapeutic development.

Potential in Neurodegenerative Disease Research

Recent in-silico and in-vitro studies have explored the potential of α-terpinyl acetate as a multi-target directed ligand for Alzheimer's disease.[17] Research suggests it may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of the disease.[17] Furthermore, its antioxidant properties may contribute to neuroprotective effects.[17]

Interaction with Drug Metabolizing Enzymes

It is important to note that α-terpinyl acetate may act as a competitive substrate for human cytochrome P450 2B6 (CYP2B6), an enzyme involved in the metabolism of various drugs.[18] This interaction is a critical consideration in early-stage drug development to assess the potential for drug-drug interactions.

Safety and Handling

This compound is considered mildly toxic by ingestion and can be irritating to the eyes and skin.[5] When handling this compound, it is essential to use appropriate personal protective equipment, including safety glasses and gloves.[7][19] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[7][19]

Conclusion

This compound is a multifaceted compound with a well-established presence in the fragrance and flavor industries and burgeoning potential in the pharmaceutical and research sectors. Its interesting biological activities, coupled with its natural origin, make it a compelling subject for further investigation. A thorough understanding of its chemical properties, synthesis, and analytical characterization is fundamental for harnessing its full potential in the development of new therapeutic agents and other advanced applications.

References

-

Chen, F., et al. (2010). Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide. Bioresource Technology, 101(10), 3320-3324. Available at: [Link]

-

The Good Scents Company. (n.d.). alpha-terpinyl acetate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Terpinyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Foreverest Resources Ltd. (n.d.). α-Terpinyl Acetate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of «alpha»-Terpinyl acetate (CAS 8007-35-0). Retrieved from [Link]

-

Liu, Y., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PLoS ONE, 19(4), e0298845. Available at: [Link]

-

PubChem. (n.d.). alpha-Terpinyl acetate. Retrieved from [Link]

-

Foreverest Resources Ltd. (n.d.). α-Terpinyl Acetate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Terpinyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Safety data sheet for (±)-alpha- this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104926651A - Preparation method of this compound.

-

Liu, Y., et al. (2024). Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. Molecules, 29(9), 2085. Available at: [Link]

-

Lluch Essence S.L. (2025). Safety Data Sheet - TERPENYL ACETATE. Retrieved from [Link]

-

Advanced Biotech. (2025). Safety Data Sheet - this compound natural. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development of HPTLC method for determination of α- this compound, and evaluation of antioxidant properties of essential oil. Retrieved from [Link]

-

SpectraBase. (n.d.). A-Terpinyl-acetate. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Terpinyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of HPTLC method for determination of α-terpinyl acetate, and evaluation of antioxidant properties of essential oils in Elettaria cardamomum. Retrieved from [Link]

-

AOPHARM. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Terpinyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Alpha-terpinyl acetate: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer's disease. Retrieved from [Link]

-

Judzentiene, A., & Mockute, D. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065. Available at: [Link]

-

FooDB. (n.d.). Showing Compound alpha-Terpinyl acetate (FDB003994). Retrieved from [Link]

-

Judzentiene, A., & Mockute, D. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065. Available at: [Link]

- Google Patents. (n.d.). CN101503354A - Method for preparing this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 80-26-2 [amp.chemicalbook.com]

- 3. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. alpha-terpinyl acetate, 80-26-2 [thegoodscentscompany.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. α-Terpinyl acetate [webbook.nist.gov]

- 9. CAS 80-26-2: (±)-α-Terpinyl acetate | CymitQuimica [cymitquimica.com]

- 10. This compound [essentialoil.in]

- 11. Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of this compound from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. α-Terpinyl acetate [webbook.nist.gov]

- 16. alpha-Terpinyl acetate | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. foreverest.net [foreverest.net]

- 19. The Good Scents Company safety data sheet for (±)-alpha- this compound [thegoodscentscompany.com]

Spectroscopic data of terpinyl acetate (NMR, IR, Mass Spec)

Introduction

α-Terpinyl acetate (p-Menth-1-en-8-yl acetate) is a naturally occurring monoterpene ester widely found in the essential oils of various plants, including pine, cardamom, and clary sage.[1][2] Valued for its pleasant, sweet, and floral-lavender aroma, it is a key ingredient in the fragrance, flavor, and cosmetics industries.[3] Beyond its sensory properties, the precise chemical characterization of α-terpinyl acetate is critical for quality control, synthetic process monitoring, and research into its biological activities.

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data for α-terpinyl acetate, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document emphasizes the causal links between molecular structure and spectral output, offering field-proven insights into data interpretation and experimental design.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for the α-terpinyl acetate molecule will be used throughout this guide.

Caption: Structure of α-terpinyl acetate with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms (protons).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified α-terpinyl acetate in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined residual solvent peak at ~7.26 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio.

-

Referencing: Calibrate the chemical shift axis to the residual CHCl₃ peak at 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Predicted Assignments

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-6 | ~5.3-5.4 | Broad Singlet | 1H | Olefinic proton on a trisubstituted double bond; deshielded by the π-system. |

| Acetate CH₃ (H-14) | ~1.95 | Singlet | 3H | Protons of the acetyl methyl group. The singlet multiplicity indicates no adjacent protons. Its chemical shift is characteristic of a methyl group attached to a carbonyl. |

| Vinylic CH₃ (H-7) | ~1.65 | Singlet | 3H | Methyl group attached to the double bond (C-4). The singlet nature arises from the absence of vicinal protons. |

| Gem-dimethyl (H-9, H-10) | ~1.42 | Singlet | 6H | Two equivalent methyl groups attached to the quaternary carbon (C-8). They are shielded relative to other methyls and appear as a single peak. |

| Cyclohexane Ring Protons (H-1, H-2, H-3, H-5) | ~1.2-2.1 | Multiplets | 7H | These aliphatic protons on the cyclohexane ring overlap significantly, creating a complex multiplet region. Their signals are influenced by complex spin-spin coupling and diastereotopic relationships. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the number and type of carbon environments (e.g., C, CH, CH₂, CH₃).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to ensure each carbon signal appears as a singlet, simplifying the spectrum.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Solvent: CDCl₃ is used, and its characteristic signal at ~77.16 ppm serves as the reference.

-

Data Interpretation and Assignments

Experimental ¹³C NMR data for α-terpinyl acetate has been reported. The chemical shifts are consistent with the proposed structure, confirming the presence of twelve distinct carbon atoms.

| Assigned Carbon | Chemical Shift (δ, ppm)[3] | Rationale for Assignment |

| C=O (C-12) | 170.32 | Carbonyl carbon of the ester functional group, highly deshielded. |

| =C-4 (C-4) | 133.84 | Quaternary olefinic carbon, deshielded by the double bond. |

| =C-H (C-6) | 120.41 | Tertiary olefinic carbon, deshielded by the double bond. |

| O-C(CH₃)₂ (C-8) | 84.77 | Quaternary carbon attached to the ester oxygen, significantly deshielded by the electronegative oxygen atom. |

| C-1 | 42.67 | Aliphatic CH group in the cyclohexane ring. |

| C-2 | 30.96 | Aliphatic CH₂ group in the cyclohexane ring. |

| C-5 | 26.44 | Aliphatic CH₂ group in the cyclohexane ring. |

| C-3 | 23.94 | Aliphatic CH₂ group in the cyclohexane ring. |

| C-9 / C-10 | 23.36 / 23.31 | Gem-dimethyl carbons attached to C-8. Their chemical shifts are very similar. |

| Acetate CH₃ (C-14) | 22.41 | Acetyl methyl carbon. |

| Vinylic CH₃ (C-7) | 23.15 | Vinylic methyl carbon attached to C-4. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a single drop of neat (undiluted) liquid α-terpinyl acetate directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This technique is rapid and requires minimal sample preparation.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

-

Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

Data Interpretation and Assignments

The IR spectrum of α-terpinyl acetate is dominated by absorptions characteristic of an ester and a terpene hydrocarbon framework.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2960-2850 | C-H Stretch | Alkane (sp³ C-H) | Confirms the presence of the saturated cyclohexane ring and methyl groups. |

| ~3015 | C-H Stretch | Alkene (sp² =C-H) | Indicates the vinylic proton on the cyclohexene ring. |

| ~1735 | C=O Stretch | Ester | This is a very strong, sharp, and characteristic absorption, providing definitive evidence for the ester carbonyl group. |

| ~1240 | C-O Stretch | Ester (Acyl-O) | Strong absorption corresponding to the stretching of the C-O bond adjacent to the carbonyl. |

| ~1020 | C-O Stretch | Ester (Alkyl-O) | Absorption corresponding to the stretching of the C-O bond of the terpene moiety. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In its common application with Electron Ionization (EI), it also yields a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Dilute the α-terpinyl acetate sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature ramp (e.g., starting at 60°C and increasing to 240°C) is used to ensure proper separation and elution of the compound.

-

-

MS Parameters:

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 250.

-

Data Interpretation and Fragmentation Analysis

The mass spectrum of α-terpinyl acetate (Molecular Weight: 196.29 g/mol ) does not typically show a strong molecular ion peak (M⁺) at m/z 196 due to its instability under EI conditions. The spectrum is characterized by a series of distinct fragment ions.[3][4]

| m/z | Relative Intensity | Proposed Fragment | Significance |

| 136 | ~70-78% | [C₁₀H₁₆]⁺ | Loss of acetic acid (60 Da) from the molecular ion. This is a very common and diagnostic fragmentation for acetate esters. The resulting ion is the α-terpinene radical cation. |

| 121 | 100% (Base Peak) | [C₉H₁₃]⁺ | Loss of a methyl group (15 Da) from the m/z 136 fragment. This stable tertiary carbocation is the most abundant ion, making it the base peak. |

| 93 | ~71% | [C₇H₉]⁺ | Further fragmentation, often proposed as a tropylium-like ion resulting from the rearrangement and loss of propene from the m/z 136 ion. |

| 43 | ~60-83% | [CH₃CO]⁺ | The acetyl cation, a hallmark fragment for acetate esters. |

The primary fragmentation pathway can be visualized as follows:

Caption: Proposed EI fragmentation pathway for α-terpinyl acetate.

Summary and Conclusion

The spectroscopic analysis of α-terpinyl acetate provides a clear and consistent picture of its molecular structure. Each technique offers complementary information, creating a robust analytical profile:

-

NMR spectroscopy confirms the unique proton and carbon environments, consistent with the p-menthane skeleton and the acetate functional group.

-

IR spectroscopy provides definitive evidence for the key functional groups, most notably the strong ester carbonyl absorption around 1735 cm⁻¹.

-

Mass spectrometry reveals a characteristic fragmentation pattern, including the diagnostic loss of acetic acid and the formation of a stable base peak at m/z 121.

This guide serves as a foundational reference for professionals engaged in the analysis, synthesis, or application of α-terpinyl acetate, ensuring both technical accuracy and practical utility in a research and development setting.

References

Sources

The Solubility Profile of Terpinyl Acetate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Foreword: Understanding the Versatility of Terpinyl Acetate

This compound, a naturally occurring monoterpene ester, is a cornerstone of the flavor and fragrance industries, prized for its pleasant, sweet, and floral aroma reminiscent of bergamot and lavender.[1][2] Beyond its olfactory contributions, its utility extends to pharmaceuticals, where it can serve as a valuable excipient, and in the development of various commercial products.[3] The efficacy of this compound in these diverse applications is fundamentally governed by its interaction with other components at a molecular level, with solubility being a critical determinant of its performance, stability, and delivery.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of data to offer insights into the principles governing its solubility, practical methodologies for its determination, and the theoretical frameworks that enable predictive understanding. Our goal is to equip the reader with the knowledge to make informed decisions in formulation development, experimental design, and process optimization.

Physicochemical Characteristics of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount to comprehending its solubility behavior. This compound is commercially available primarily as a mixture of isomers, with α-terpinyl acetate being the most abundant.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₀O₂ | [5][6][7] |

| Molecular Weight | 196.29 g/mol | [5][6][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][3][5][6] |

| Odor | Sweet, herbaceous, floral, with notes of bergamot and lavender | [1][2] |

| Boiling Point | 220 °C (at 760 mmHg) | [1][9] |

| Density | 0.953 - 0.962 g/mL at 25 °C | [4] |

| Refractive Index | 1.464 - 1.467 at 20 °C | [4] |

| Vapor Pressure | ~0.04 mmHg at 25 °C | [4] |

| Flash Point | >100 °C (>212 °F) | [4] |

| Water Solubility | Insoluble (practically) | [1][3][5][6][7][10][11] |

| CAS Number | 8007-35-0 (isomer mixture), 80-26-2 (α-isomer) | [1][9] |

Quantitative Solubility of α-Terpinyl Acetate in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[12] this compound, being a relatively non-polar ester, is expected to exhibit good solubility in organic solvents of similar polarity. The following table presents quantitative solubility data for α-terpinyl acetate in a comprehensive range of organic solvents at 25°C. This data is invaluable for formulating solutions, designing extraction processes, and understanding intermolecular interactions.

Table 2: Quantitative Solubility of α-Terpinyl Acetate in Various Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Chloroform | 2032.28 |

| 1,4-Dioxane | 1556.72 |

| Tetrahydrofuran (THF) | 1459.93 |

| Dichloromethane | 1308.85 |

| Methanol | 1000.4 |

| tert-Butanol | 979.1 |

| N,N-Dimethylformamide (DMF) | 835.31 |

| 2-Propoxyethanol | 823.5 |

| Isopropanol | 815.93 |

| Cyclohexanone | 800.14 |

| Ethanol | 790.81 |

| 2-Methoxyethanol | 753.53 |

| N-Methyl-2-pyrrolidone (NMP) | 748.78 |

| N,N-Dimethylacetamide (DMAc) | 732.67 |

| Methyl tert-butyl ether (MTBE) | 697.71 |

| n-Hexanol | 689.34 |

| Acetonitrile | 639.75 |

| 1,2-Dichloroethane | 626.05 |

| n-Propanol | 622.28 |

| sec-Butanol | 602.79 |

| n-Butanol | 586.86 |

| Diethyl ether | 572.81 |

| Acetone | 568.16 |

| Ethyl acetate | 565.97 |

| Isopentanol | 543.18 |

| Methyl acetate | 544.57 |

| Isobutanol | 520.57 |

| Acetic acid | 514.16 |

| Toluene | 488.31 |

| 2-Butanone (MEK) | 482.77 |

| Dimethyl sulfoxide (DMSO) | 447.26 |

| Propionic acid | 452.44 |

| n-Butyl acetate | 409.04 |

| 2-Ethoxyethanol | 401.47 |

| Isopropyl acetate | 368.75 |

| 2-Butoxyethanol | 366.28 |

| n-Pentanol | 375.77 |

| n-Octanol | 337.59 |

| Ethyl formate | 335.12 |

| Propylene glycol | 326.09 |

| Methyl isobutyl ketone (MIBK) | 298.63 |

| o-Xylene | 299.58 |

| n-Pentyl acetate | 282.48 |

| Tetrachloromethane | 268.35 |

| n-Propyl acetate | 265.93 |

| Cyclohexane | 251.26 |

| Ethylbenzene | 236.98 |

| Isobutyl acetate | 209.41 |

| Formic acid | 191.29 |

| Ethylene glycol | 156.23 |

| n-Hexane | 131.35 |

| n-Heptane | 77.26 |

| Water | 4.23 |

Data sourced from[8]

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

While empirical data is the gold standard, a theoretical framework for predicting solubility is a powerful tool for solvent selection and formulation design. Hansen Solubility Parameters (HSP) provide such a framework by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14] The underlying principle is that substances with similar HSP values are more likely to be miscible.[13]

The distance (Ra) between the HSP of two substances (e.g., a solute and a solvent) in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [13]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined in Hansen space with a specific radius (R₀). Solvents with HSP coordinates that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

Experimental Determination of Solubility and Hansen Solubility Parameters

The following protocols provide a robust framework for the experimental determination of this compound solubility and its Hansen Solubility Parameters. These methods are designed to be self-validating and provide the accurate data necessary for informed formulation decisions.

Protocol for Determining Quantitative Solubility

This protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

α-Terpinyl acetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Vials for sample analysis

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

To a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The excess is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no undissolved material is disturbed.

-

Filter the aliquot through a syringe filter into a clean vial to remove any suspended micro-droplets.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered sample and the calibration standards using a validated GC-FID or HPLC method.

-

Construct a calibration curve and determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Sources

- 1. This compound [ventos.com]

- 2. This compound [studio.dsm-firmenich.com]

- 3. This compound | Global Supplier Of Chemicals [chemicalbull.com]

- 4. ()--Terpinyl Acetate Analytical Standard - High Purity & Best Price [nacchemical.com]

- 5. foreverest.net [foreverest.net]

- 6. CAS 80-26-2: (±)-α-Terpinyl acetate | CymitQuimica [cymitquimica.com]

- 7. parchem.com [parchem.com]

- 8. scent.vn [scent.vn]

- 9. ventos.com [ventos.com]

- 10. benchchem.com [benchchem.com]

- 11. terpineol acetate, 8007-35-0 [thegoodscentscompany.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of terpinyl acetate as a secondary metabolite

An In-Depth Technical Guide to the Biological Activity of Terpinyl Acetate as a Secondary Metabolite

Introduction: Unveiling this compound

This compound is a naturally occurring monoterpene ester, recognized as a significant secondary metabolite in a variety of aromatic plants. It is a primary constituent of essential oils derived from species like cardamom (Elettaria cardamomum), pine, and cajeput.[1] Chemically, it is the acetate ester of terpineol and exists in several isomeric forms, with α-terpinyl acetate being the most prevalent in nature.[1][2] Characterized by a pleasant, fresh aroma reminiscent of bergamot, lavender, and citrus, this compound is extensively used in the fragrance and food industries.[3][4][5]

Beyond its organoleptic properties, a growing body of scientific evidence has illuminated the diverse pharmacological activities of this compound. This has spurred significant interest among researchers and drug development professionals. This guide provides a comprehensive technical overview of its key biological activities, focusing on the underlying mechanisms, field-proven experimental protocols, and the causal logic behind methodological choices, thereby offering a robust framework for future investigation.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting biological assays. This compound is a colorless to pale yellow liquid, soluble in organic solvents but with limited aqueous solubility.[1][6] These characteristics are critical for preparing appropriate vehicles for in vitro and in vivo studies.

| Property | Value | References |

| CAS Number | 80-26-2 | [1][5][7] |

| Molecular Formula | C₁₂H₂₀O₂ | [1][6] |

| Molecular Weight | 196.29 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1][3] |

| Odor | Floral, herbaceous, lavender, bergamot | [1] |

| Density | ~0.953 g/mL at 25°C | [1] |

| Boiling Point | 220 °C | [1] |

| logP | ~4.32 | [4] |

Part 1: Antimicrobial and Antifungal Activity

One of the most well-documented biological activities of this compound is its antimicrobial efficacy. Research indicates a selective spectrum of activity, with pronounced effects against fungi and dermatophytes, and comparatively lower activity against bacteria and Candida yeasts.[8][9][10] This selectivity is a key point of investigation for developing targeted therapeutic agents, particularly for mycoses.[9][11]

Mechanism of Action

The lipophilic nature of this compound allows it to partition into the lipid-rich cell membranes of microorganisms. This is believed to disrupt membrane integrity and fluidity, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death. The higher efficacy against fungi compared to bacteria may be attributable to differences in the composition and structure of their respective cell envelopes.

Experimental Workflow: Broth Microdilution Assay

The broth microdilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][11] The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Caption: Workflow for the Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the assay should be non-inhibitory to the test microorganisms (typically ≤1%).

-

Microorganism Preparation: Culture the test microorganism (e.g., Trichophyton rubrum for antifungal testing) on an appropriate agar medium. Harvest the culture and suspend it in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This standardizes the initial inoculum density.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with an appropriate broth medium (e.g., RPMI-1640 for fungi). This creates a concentration gradient to test.

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final volume of 200 µL. Ensure positive controls (broth + inoculum) and negative controls (broth only) are included.

-

Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism (e.g., 28-30°C for 5-7 days for dermatophytes).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.

Causality Insight: The use of a standardized inoculum (McFarland standard) is crucial for reproducibility. The density of the initial microbial population directly impacts the concentration of the agent required for inhibition. The inclusion of solvent controls ensures that the observed activity is due to the test compound and not the vehicle.

Part 2: Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties.[12][13] Its mechanism is thought to involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators. While the exact pathway for this compound is still under full investigation, studies on its precursor, α-terpineol, provide valuable insights, pointing towards the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15] NF-κB is a master regulator of the inflammatory response.

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitrite Production Assay in Macrophages

This in vitro assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). A reduction in NO levels indicates potential anti-inflammatory activity.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

-

Cell Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours. The non-cytotoxic range should be predetermined using an assay like the MTT assay.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells, except for the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of nitrite production relative to the LPS-only treated group.

Self-Validation Insight: A concurrent cell viability test (e.g., MTT or LDH assay) is essential. It validates that the observed decrease in nitrite production is due to a specific anti-inflammatory effect and not simply a result of compound-induced cell death.

Part 3: Antioxidant Activity

This compound is reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[12][13] However, some studies note that its radical scavenging activity may be modest compared to phenolic compounds, a fact attributed to its chemical structure.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds. It measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[13]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Prepare serial dilutions of this compound in methanol. Ascorbic acid or Trolox is typically used as a positive control.[13]

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical is observed as a color change from violet to yellow, resulting in a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Causality Insight: The choice of a 30-minute incubation in the dark is critical. The DPPH reaction is time-dependent, and 30 minutes is typically sufficient to reach a steady state. Protection from light is necessary because DPPH is light-sensitive and can degrade, leading to inaccurate results.

Part 4: Potential Anticancer Activity

Preliminary evidence suggests that this compound may possess antitumor properties.[3] While direct mechanistic studies are emerging, research on the structurally related compound α-terpineol has shown it inhibits tumor cell growth by suppressing the NF-κB signaling pathway.[14][16] This pathway is constitutively active in many cancers and plays a critical role in promoting cell survival, proliferation, and inflammation, making it a key therapeutic target.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon cancer cells) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Principle of the MTT assay for assessing cell viability.

Toxicology and Safety Profile